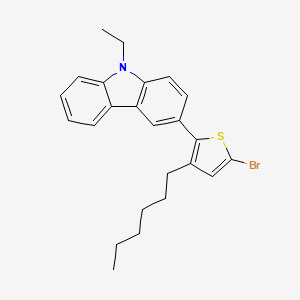
3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a brominated thiophene ring and an ethyl-substituted carbazole moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole typically involves a multi-step process. One common method includes the bromination of 3-hexylthiophene followed by a coupling reaction with 9-ethylcarbazole. The reaction conditions often require the use of a palladium catalyst and a base such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dehalogenated products.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole is largely dependent on its interaction with specific molecular targets. In biological systems, the compound may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The brominated thiophene ring and carbazole moiety can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(5-Bromo-3-hexylthiophen-2-yl)-9-methyl-9H-carbazole
- 3-(5-Bromo-3-hexylthiophen-2-yl)-9-phenyl-9H-carbazole
- 3-(5-Bromo-3-hexylthiophen-2-yl)-9-butyl-9H-carbazole
Comparison: Compared to its analogs, 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole exhibits unique properties due to the presence of the ethyl group on the carbazole moiety. This structural variation can influence the compound’s solubility, reactivity, and overall stability. Additionally, the specific arrangement of functional groups in this compound may result in distinct electronic and optical properties, making it particularly valuable for applications in organic electronics.
Properties
CAS No. |
917561-52-5 |
|---|---|
Molecular Formula |
C24H26BrNS |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-(5-bromo-3-hexylthiophen-2-yl)-9-ethylcarbazole |
InChI |
InChI=1S/C24H26BrNS/c1-3-5-6-7-10-17-16-23(25)27-24(17)18-13-14-22-20(15-18)19-11-8-9-12-21(19)26(22)4-2/h8-9,11-16H,3-7,10H2,1-2H3 |
InChI Key |
LLNOFICDMWUYOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















